Beryllium diiodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

beryllium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCWKFHIHJQTFR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

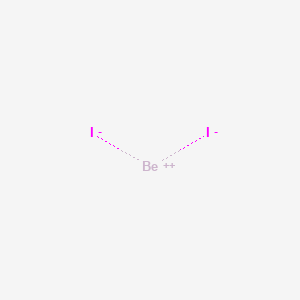

Canonical SMILES |

[Be+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeI2 | |

| Record name | beryllium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064849 | |

| Record name | Beryllium iodide (BeI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.8211 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-53-3 | |

| Record name | Beryllium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium iodide (BeI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium iodide (BeI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Beryllium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for beryllium diiodide (BeI₂). It is intended to serve as a valuable resource for researchers and professionals engaged in fields where high-purity beryllium compounds are required. This document details the core synthetic pathways, providing experimental protocols and quantitative data where available.

Executive Summary

This compound is a valuable precursor in various chemical applications, including the preparation of high-purity beryllium and as a reagent in inorganic and organometallic synthesis. This guide focuses on the most common and effective methods for its preparation: the direct reaction of beryllium metal with elemental iodine and the reaction of beryllium carbide with hydrogen iodide. A modern, milder, and safer protocol for the direct elemental reaction is presented in detail. While other potential synthetic routes are mentioned, they are less characterized in the scientific literature.

Synthesis Methods

Direct Reaction of Beryllium and Iodine

The most frequently employed method for synthesizing this compound is the direct reaction between beryllium metal and elemental iodine.[1][2][3] This reaction is typically carried out at elevated temperatures.

Two primary variations of this method have been reported:

-

High-Temperature Synthesis: This traditional approach involves reacting beryllium metal with iodine vapor at temperatures ranging from 500 °C to 700 °C.[1][2]

-

Mild-Condition Synthesis: A more recent and safer method involves a two-step heating process in a sealed quartz ampoule. This procedure mitigates the risk of explosion associated with the direct high-temperature reaction of the elements.[2]

Reaction of Beryllium Carbide with Hydrogen Iodide

An alternative historical method involves the gas-phase reaction of beryllium carbide (Be₂C) with hydrogen iodide (HI) at approximately 700°C.[3][4] This method was notably used by Lebeau in 1898 to prepare larger quantities of beryllium iodide for the time.[3][4]

Other Potential Synthesis Routes

Other potential, though less documented, methods for this compound synthesis include:

-

The reaction of beryllium oxide with hydroiodic acid.[3]

-

The reaction of beryllium hydroxide (B78521) with hydroiodic acid.

-

The direct reaction of beryllium metal with hydrogen iodide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthesis methods of this compound.

| Synthesis Method | Starting Materials | Reaction Temperature (°C) | Reaction Time | Reported Yield |

| Direct Reaction (High-Temperature) | Be, I₂ | 500 - 700 | Not Specified | Not Specified |

| Direct Reaction (Mild Conditions) | Be, I₂ | 200 (sublimation), 400 (reaction) | 24 hours | Not Specified |

| Reaction with Beryllium Carbide | Be₂C, HI (gas) | ~700 | Not Specified | Not Specified |

Experimental Protocols

Detailed Protocol for Mild-Condition Synthesis of this compound

This protocol is based on the work of Buchner and colleagues, which provides a safer and more controlled method for the synthesis of pure this compound.[2]

Materials:

-

Beryllium powder

-

Iodine (I₂)

-

Quartz ampoule

Procedure:

-

Beryllium powder and iodine are sealed in a quartz ampoule under vacuum.

-

The ampoule is heated to 200 °C. This temperature is sufficient to sublime the iodine, which separates it from the beryllium powder. This step is crucial to prevent an explosive reaction upon direct high-temperature contact.[2]

-

After the initial sublimation, the reaction vessel is heated to 400 °C for 24 hours.[2]

-

During this time, the beryllium powder reacts with the iodine vapor to form this compound.

-

The product, this compound, is obtained in a pure form directly from this process without the need for further purification by sublimation.[1]

Characterization:

The resulting this compound can be characterized using X-ray diffraction, infrared (IR) spectroscopy, and Raman spectroscopy.[2]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the primary synthesis methods for this compound.

Caption: Primary synthesis pathways for this compound.

Caption: Experimental workflow for the mild-condition synthesis.

References

Beryllium Diiodide: A Technical Guide to its Chemical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium diiodide (BeI₂) is a halide of beryllium with unique chemical properties stemming from the high charge density of the Be²⁺ cation. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and structural characteristics. This guide is intended to serve as a technical resource for researchers and professionals in chemistry and materials science.

Core Chemical Properties

This compound is a hygroscopic, colorless, needle-like crystalline solid.[1] It is characterized by its strong Lewis acidity and reactivity, particularly with water and other halogens.[1][2] Unlike many metal-nonmetal compounds which are typically ionic, this compound exhibits significant covalent character in its bonding due to the similar electronegativities of beryllium and iodine.[3][4]

Physical and Thermochemical Data

The key physical and thermochemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | BeI₂ | [5] |

| Molar Mass | 262.821 g/mol | [1] |

| Appearance | Colorless needle-like crystals | [1] |

| Density | 4.325 g/cm³ | [1] |

| Melting Point | 480 °C (753 K) | [1] |

| Boiling Point | 590 °C (863 K) | [1] |

| Crystal Structure | Orthorhombic (α-form), Tetragonal (β-form) | [1] |

Table 2: Thermochemical Data for this compound

| Property | Value | References |

| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -192.62 kJ/mol | [1] |

| Gibbs Free Energy of Formation (ΔfG⦵) | -210 kJ/mol | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 130 J/(mol·K) | [1] |

| Heat Capacity (C) | 71.14 J/(mol·K) | [1] |

Solubility

This compound's solubility is marked by its high reactivity.

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | References |

| Water | Reacts violently | Forms hydroiodic acid. | [2] |

| Ethanol | Soluble | [1] | |

| Diethyl ether | Soluble | Forms a dietherate complex. | [1] |

| Carbon Disulfide (CS₂) | Slightly soluble | [1] | |

| Benzene | Insoluble | [6] | |

| Toluene | Insoluble | [7] |

Structure and Polymorphism

This compound is known to exist in at least two crystalline forms, or polymorphs: an α-form and a β-form.[1] Both structures are based on tetrahedral Be²⁺ centers that are interconnected by doubly bridging iodide ligands.[1]

-

α-Beryllium Diiodide: This form consists of edge-sharing polytetrahedra, creating infinite chains.[1] It crystallizes in the orthorhombic system, space group Ibam.[1]

-

β-Beryllium Diiodide: This high-temperature form has a structure resembling zinc iodide, with interconnected adamantane-like cages.[1]

The relationship between these two forms can be visualized as a phase transition dependent on temperature.

Experimental Protocols

Caution: Beryllium and its compounds are toxic and carcinogenic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Anhydrous this compound from the Elements

This protocol is adapted from the work of Buchner et al. (2018).[8]

Materials:

-

Beryllium powder

-

Iodine (I₂)

-

Quartz ampoule

-

Schlenk line

-

Heating mantle

-

Bunsen burner

Procedure:

-

Place beryllium powder and iodine into a quartz ampoule. To prevent explosive reactions from direct contact at high temperatures, the reactants should be physically separated within the ampoule initially.[8]

-

Evacuate the ampoule using a Schlenk line.

-

Seal the ampoule under vacuum.

-

Gently heat the end of the ampoule containing the iodine to approximately 200 °C to sublime the iodine, allowing it to deposit onto the beryllium powder at the other end of the ampoule.[8]

-

Once the reactants are mixed, heat the entire ampoule to 400 °C for 24 hours in a heating mantle or furnace.[8]

-

After the reaction is complete, allow the ampoule to cool to room temperature.

-

The resulting this compound can be purified by sublimation within the sealed ampoule.

Synthesis via Reaction with Beryllium Metal and Iodine Vapor

An alternative method involves the direct reaction of beryllium metal with iodine vapor at elevated temperatures.

Procedure:

-

Place beryllium metal in a reaction tube.

-

Pass a stream of iodine vapor over the beryllium metal at a temperature between 500 °C and 700 °C.[1]

-

This compound will form as a solid product.

Reactivity

Reaction with Halogens

This compound readily reacts with other halogens, where the iodine is displaced by the more reactive halogen.[1]

-

With Fluorine: BeI₂ + F₂ → BeF₂ + I₂Fₓ

-

With Chlorine: BeI₂ + Cl₂ → BeCl₂ + ICl

-

With Bromine: BeI₂ + Br₂ → BeBr₂ + IBr

Formation of Etherate Complexes

In the presence of Lewis bases such as diethyl ether, this compound forms stable adducts.[1]

Reaction: BeI₂ + 2 O(C₂H₅)₂ → BeI₂(O(C₂H₅)₂)₂[1]

The ether ligands in this complex can be displaced by other, stronger Lewis bases.[1]

Applications

A significant application of this compound is in the preparation of high-purity beryllium metal.[1] This is achieved through the thermal decomposition of this compound on a hot tungsten filament, a process known as the van Arkel-de Boer process.

Safety and Handling

Beryllium and its compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). Inhalation of beryllium-containing dusts can lead to a chronic, debilitating, and sometimes fatal lung disease known as berylliosis. All handling of this compound should be conducted in a manner that minimizes the generation of dust and aerosols. Appropriate respiratory protection and personal protective equipment must be used. This compound is also highly reactive with moisture and should be handled under inert atmosphere conditions (e.g., in a glovebox).

Conclusion

This compound is a reactive inorganic compound with a rich and complex chemistry. Its properties are largely dictated by the small, highly charged beryllium cation. While its toxicity necessitates careful handling, its utility in the synthesis of other beryllium compounds and in the production of high-purity beryllium metal makes it a compound of significant interest to the research and industrial communities. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, intended to aid professionals in their work with this unique material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Beryllium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Page loading... [guidechem.com]

- 6. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 8. Simple Synthesis of Beryllium Halides - ChemistryViews [chemistryviews.org]

Unraveling the Crystal Architecture of Beryllium Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of beryllium diiodide (BeI₂), a compound of interest in various chemical and materials science research sectors. A comprehensive understanding of its solid-state arrangement is crucial for predicting its properties and potential applications. This document outlines the crystallographic parameters, experimental procedures for its determination, and the intricate bonding and structural motifs that define this inorganic halide.

Crystallographic Data Summary

The crystal structure of the primary room-temperature polymorph (α-BeI₂) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the centrosymmetric space group Ibam. This structural arrangement is characterized by a network of interconnected tetrahedra. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for α-Beryllium Diiodide [1]

| Parameter | Value |

| Chemical Formula | BeI₂ |

| Crystal System | Orthorhombic |

| Space Group | Ibam |

| Lattice Parameter a (Å) | 6.025(3) |

| Lattice Parameter b (Å) | 11.316(4) |

| Lattice Parameter c (Å) | 6.035(3) |

| Cell Angles (°) | α = β = γ = 90 |

| R1 Factor | 0.0319 |

Note: The numbers in parentheses indicate the standard uncertainty in the last digit.

Molecular Geometry and Bonding

Within the crystal lattice, each beryllium (Be) atom is tetrahedrally coordinated to four iodine (I) atoms. These BeI₄ tetrahedra are not isolated but are linked by sharing edges to form infinite one-dimensional chains.[1] The Be-I bond distance within these tetrahedra has been determined to be 2.417(1) Å.[1] This polymeric, chain-like structure is a key feature of the α-polymorph of this compound.

It is also noteworthy that a high-temperature polymorph (β-BeI₂) exists, which crystallizes in the tetragonal space group I4₁/acd.[1] In this phase, the fundamental building blocks are supertetrahedra of the composition [Be₄I₁₀], which are interconnected to form a three-dimensional framework.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of α-BeI₂ is achieved through the well-established technique of single-crystal X-ray diffraction. The following provides a generalized yet detailed methodology based on standard practices for air-sensitive inorganic compounds.

3.1. Synthesis and Crystal Growth

This compound can be synthesized by the direct reaction of beryllium metal with elemental iodine at elevated temperatures, typically in the range of 500 °C to 700 °C, under an inert atmosphere to prevent oxidation and hydrolysis.

3.2. Data Collection

Due to the hygroscopic nature of this compound, all sample handling must be performed in a dry, inert environment, such as a glovebox.

-

Crystal Mounting: A suitable single crystal of α-BeI₂ is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: The mounted crystal is then placed on an automated four-circle single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

-

X-ray Source: A monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is used.

-

Data Acquisition: The diffractometer collects a series of diffraction patterns at various crystal orientations. This is achieved by rotating the crystal and the detector. The intensity and position of the diffracted X-ray spots are recorded.

3.3. Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The positions of the atoms within the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor; a lower R-factor indicates a better agreement.[1]

Visualization of Experimental Workflow

The logical flow of the experimental and computational steps involved in this compound crystal structure analysis is depicted in the following diagram.

References

An In-depth Technical Guide to the Molecular Geometry of Beryllium Diiodide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the molecular and crystal structure of beryllium diiodide (BeI₂). It details the theoretical basis for its geometry, experimental findings, and protocols for its synthesis and characterization.

Introduction to this compound

This compound, with the chemical formula BeI₂, is an inorganic compound composed of one beryllium atom and two iodine atoms.[1] It is a hygroscopic, colorless solid that has applications in the preparation of high-purity beryllium and as a reagent in chemical synthesis.[1][2] The geometry and electronic structure of BeI₂ are fundamental to understanding its reactivity and physical properties. While simple in composition, its structural chemistry presents a noteworthy distinction between its gaseous and solid states.

Theoretical Molecular Geometry

The geometry of a molecule is dictated by the arrangement of its atoms, which in turn is governed by the repulsion between electron pairs in the valence shell of the central atom. Theories such as Valence Shell Electron Pair Repulsion (VSEPR) and hybridization provide a robust framework for predicting molecular shape.

The VSEPR theory posits that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to be as far apart as possible, minimizing repulsion.[3][4] For this compound in the gaseous phase, the central beryllium atom has two valence electrons, and each iodine atom contributes one electron to form two single covalent bonds.[5]

The steps to determine the geometry using VSEPR are as follows:

-

Lewis Structure : Beryllium is the central atom bonded to two iodine atoms. Beryllium, as an exception to the octet rule, is stable with four valence electrons.[5]

-

Electron Groups : The central beryllium atom is surrounded by two electron groups, both of which are bonding pairs (BP). There are no lone pairs (LP) on the central atom.[6][7]

-

Arrangement : To maximize the distance between the two bonding pairs, they are positioned on opposite sides of the central beryllium atom.[8] This results in a linear arrangement.[3][4]

This corresponds to an AX₂ designation in VSEPR notation, which predicts a linear geometry with a bond angle of 180°.[3]

The linear geometry of BeI₂ is also explained by orbital hybridization. The central beryllium atom undergoes sp hybridization.[1][8] One 2s orbital and one 2p orbital on the beryllium atom combine to form two equivalent sp hybrid orbitals. These sp orbitals are oriented 180° apart from each other, leading to a linear geometry.[8] Each of these sp hybrid orbitals overlaps with an orbital from an iodine atom to form the two Be-I sigma bonds.

Experimental Structural Determination

While theoretical models predict a linear monomer for gaseous BeI₂, experimental analysis of its solid state reveals a more complex polymeric structure.

In the gas phase, BeI₂ exists as a monomeric molecule with the predicted linear geometry. Spectroscopic methods are typically employed to determine the structure of gas-phase molecules.

In the solid state, this compound exists in at least two polymorphic forms.[2] Unlike the gaseous state, the solid structure consists of tetrahedral Be²⁺ centers.[2] Each beryllium atom is coordinated to four iodine atoms, and each iodine atom bridges two beryllium atoms. This arrangement results in a polymeric chain or a more complex three-dimensional network. One known crystal structure is orthorhombic.[9] This tetrahedral coordination is a consequence of the high charge density of the Be²⁺ cation, making it a very strong Lewis acid and favoring a higher coordination number in the condensed phase.[2]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the molecular and crystal structure of this compound.

| Parameter | Value | State/Method | Reference |

| Molecular Geometry | Linear | Gaseous | [1][10] |

| I-Be-I Bond Angle | 180° | Gaseous | [1][10] |

| Hybridization | sp | Gaseous | [1][8] |

| Be-I Bond Energy | ~220 kJ/mol | - | [6] |

| Dipole Moment | 0 D | Gaseous | [1] |

| Crystal System | Orthorhombic | Solid | [9] |

| Lattice Parameters | a = 6.025 Åb = 11.316 Åc = 6.035 Å | Solid (X-ray Diffraction) | [9] |

| Coordination Geometry | Tetrahedral (for Be) | Solid | [2] |

Experimental Protocols

The synthesis and characterization of this compound require specific laboratory procedures, particularly given the toxic and carcinogenic nature of beryllium compounds.[11]

Several methods have been reported for the synthesis of BeI₂. Older methods often involve high temperatures. A more recent, milder synthesis has been developed, which is detailed below.[11]

Protocol: Synthesis from Elemental Beryllium and Iodine [11]

-

Apparatus Setup : Place beryllium powder in a quartz ampoule. Place elemental iodine in the same ampoule, ensuring it is physically separated from the beryllium powder.

-

Evacuation and Sealing : Evacuate the quartz ampoule to remove air and moisture, and then seal it under vacuum.

-

Sublimation of Iodine : Heat the end of the ampoule containing the iodine to 200 °C. This sublimes the iodine, which then deposits at the other end of the ampoule, away from the beryllium powder. This step is crucial to prevent explosive reactions that can occur from direct contact between the reactants at high temperatures.

-

Reaction : Heat the entire reaction vessel to 400 °C for 24 hours. During this period, the gaseous iodine reacts with the beryllium powder to form this compound.

-

Purification : The resulting BeI₂ can be purified via sublimation within the sealed ampoule to obtain colorless, needle-like crystals.

Older High-Temperature Methods:

-

Direct Reaction : Reacting beryllium metal with elemental iodine at temperatures between 500 °C and 700 °C.[2][12]

-

From Beryllium Carbide : Reacting beryllium carbide (Be₂C) with hydrogen iodide gas at approximately 700 °C.[12]

To confirm the identity and structure of the synthesized this compound, several analytical techniques are employed.

-

X-ray Diffraction (XRD) : Single-crystal or powder XRD is used to determine the crystal structure of solid BeI₂, including lattice parameters and atomic positions, confirming its polymeric, tetrahedrally coordinated nature.[11]

-

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to probe the bonding within the BeI₂ molecule. The observed vibrational frequencies can be compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to confirm the structure.[11]

Conclusion

The molecular geometry of this compound is context-dependent. In the gas phase, it adopts a simple, linear AX₂ structure with a 180° bond angle, as accurately predicted by VSEPR and hybridization theories. In the solid state, however, it forms a more complex polymeric structure with tetrahedrally coordinated beryllium centers. This duality highlights the importance of considering the physical state when discussing molecular structure. The synthesis of pure BeI₂ can be achieved through controlled reactions of the elements, and its structure is confirmed through a combination of diffraction and spectroscopic techniques.

References

- 1. Page loading... [guidechem.com]

- 2. Beryllium iodide - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Page loading... [guidechem.com]

- 7. ck12.org [ck12.org]

- 8. homework.study.com [homework.study.com]

- 9. Beryllium iodide | BeI2 | CID 82231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. brainly.com [brainly.com]

- 11. Simple Synthesis of Beryllium Halides - ChemistryViews [chemistryviews.org]

- 12. BERYLLIUM IODIDE CAS#: 7787-53-3 [m.chemicalbook.com]

Beryllium Diiodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at beryllium diiodide (BeI₂), a compound of interest in various chemical and materials science applications. Below, you will find its core chemical data, physical properties, synthesis protocols, and key applications, with a strong emphasis on safety and handling due to the toxic nature of beryllium compounds.

Core Chemical Data

This compound is an inorganic compound with the chemical formula BeI₂.[1][2] It is recognized by several identifiers, the most critical of which is its CAS number for unambiguous identification in research and regulatory contexts.

| Identifier | Value |

| CAS Number | 7787-53-3 [1][3][4][5][6][7] |

| IUPAC Name | This compound[4][5] |

| Molecular Formula | BeI₂[1][3][4][5][6][7] |

| Molecular Weight | 262.821 g/mol [1][3][4][8] |

| Synonyms | Beryllium iodide, Beryllium iodide (BeI₂)[1][5][7] |

| EC Number | 232-119-0[1][5][9] |

| PubChem CID | 82231[8][9] |

Physical and Chemical Properties

This compound is a white, hygroscopic crystalline solid that appears as colorless needles.[1][7][9] It is highly reactive with water and requires careful handling in a moisture-free environment. The molecule has a linear geometry, and while the individual Be-I bonds are polar, the overall molecule is nonpolar due to its symmetry.[10]

| Property | Value |

| Appearance | Colorless, hygroscopic needles[1][7][9] |

| Melting Point | 480 °C (896 °F)[1][3][7][9] |

| Boiling Point | 488 - 590 °C (910.4 - 1094 °F)[1][3][9] |

| Density | 4.32 g/cm³[1][3][7] |

| Solubility | Reacts violently with water; soluble in ethanol[1][7] |

| Structure | Exists in two polymorphic forms, both featuring tetrahedral Be²⁺ centers with bridging iodide ligands.[2] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of anhydrous this compound have been documented. Due to the hazardous nature of beryllium and the reactivity of the compounds, these procedures must be carried out with stringent safety controls.

Method 1: Direct Reaction of Elements

This is a common method for preparing beryllium iodide.

-

Reaction: Be + I₂ → BeI₂[2]

-

Procedure: Beryllium metal is reacted with elemental iodine at elevated temperatures, typically between 500 °C and 700 °C.[2][7]

-

Refined Protocol: To prevent explosive reactions from direct contact at high temperatures, a modified procedure can be used. Beryllium powder and iodine are sealed in a quartz ampoule. The mixture is first heated to 200 °C to sublime the iodine, separating the reactants. The reaction vessel is then heated to 400 °C for 24 hours to allow the reaction to proceed safely.[11] The resulting BeI₂ can be purified by sublimation.[11]

Method 2: Reaction with Beryllium Carbide

An alternative synthesis route involves the reaction of beryllium carbide with hydrogen iodide.

-

Reaction: Be₂C + 4HI → 2BeI₂ + CH₄[7]

-

Procedure: This gas-phase reaction is carried out by passing hydrogen iodide gas over beryllium carbide at approximately 700 °C.[7]

Method 3: Synthesis of an Ether Adduct

For applications requiring a less reactive form, a dietherate complex can be synthesized.

-

Reaction: Be + I₂ + 2 O(C₂H₅)₂ → BeI₂(O(C₂H₅)₂)₂[2]

-

Procedure: The oxidation of beryllium metal is conducted in an ether suspension, which results in the formation of the colorless dietherate complex.[2] This complex can also be formed by suspending anhydrous beryllium iodide in diethyl ether.[2]

References

- 1. Cas 7787-53-3,BERYLLIUM IODIDE | lookchem [lookchem.com]

- 2. Beryllium iodide - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Beryllium » this compound [webelements.com]

- 4. This compound [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. BERYLLIUM IODIDE | 7787-53-3 [chemicalbook.com]

- 8. Beryllium iodide | BeI2 | CID 82231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. Page loading... [guidechem.com]

- 11. Simple Synthesis of Beryllium Halides - ChemistryViews [chemistryviews.org]

Beryllium Diiodide: A Comprehensive Technical Guide to its Lewis Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium diiodide (BeI₂), a compound of the lightest alkaline earth metal and a heavy halogen, presents a fascinating case study in chemical bonding, deviating from simple ionic or covalent models. This technical guide provides an in-depth analysis of the Lewis structure, molecular geometry, and the nuanced nature of the beryllium-iodine bond. It summarizes key quantitative data, details the experimental protocols for its structural determination, and provides visualizations to elucidate its chemical characteristics. This document is intended to serve as a core resource for researchers in inorganic chemistry, materials science, and drug development where beryllium compounds may be of interest.

Lewis Structure and Molecular Geometry

The Lewis structure is a fundamental representation of valence electron distribution in a molecule. For this compound, the central beryllium atom is bonded to two iodine atoms.

To construct the Lewis structure, we first determine the total number of valence electrons:

-

Beryllium (Group 2) contributes 2 valence electrons.

-

Each Iodine (Group 17) contributes 7 valence electrons.

-

Total valence electrons = 2 + 2 * 7 = 16.

The resulting Lewis structure shows a single bond between the beryllium atom and each iodine atom. Each iodine atom is surrounded by three lone pairs of electrons, satisfying the octet rule.

Caption: Lewis structure of this compound.

A key feature of this compound is that the central beryllium atom has only four valence electrons in its bonded state, making it an exception to the octet rule.[1] This electron deficiency is a hallmark of beryllium chemistry.

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the two electron domains around the central beryllium atom will arrange themselves to be as far apart as possible, resulting in a linear molecular geometry with a bond angle of 180°.[2][3]

Nature of the Beryllium-Iodine Bond

The bonding in this compound is a subject of considerable interest. Although it is a compound formed between a metal (beryllium) and a nonmetal (iodine), which would suggest ionic bonding, the significant covalent character of the Be-I bond cannot be overlooked.[4]

The electronegativity difference between beryllium (1.57 on the Pauling scale) and iodine (2.66 on the Pauling scale) is 1.09.[2] While this difference suggests a polar covalent bond, it is not large enough to result in a fully ionic interaction. The high charge density of the small Be²⁺ ion would polarize the large, soft iodide anion, leading to a significant degree of electron sharing. Therefore, the Be-I bond is best described as polar covalent .

Despite the polarity of the individual Be-I bonds, the linear and symmetrical geometry of the BeI₂ molecule causes the bond dipoles to cancel each other out.[2] As a result, the overall molecule is nonpolar .

The hybridization of the central beryllium atom is sp, which arises from the mixing of one s and one p orbital to form two equivalent sp hybrid orbitals that are oriented 180° apart.[2][5] These sp orbitals overlap with the p orbitals of the iodine atoms to form two sigma (σ) bonds.

Quantitative Data

The structural parameters of this compound have been determined experimentally. The following table summarizes the key quantitative data.

| Property | Value | Reference |

| Chemical Formula | BeI₂ | [6] |

| Molar Mass | 262.821 g/mol | [6] |

| Molecular Geometry | Linear | [2] |

| Bond Angle (I-Be-I) | 180° | [2][3] |

| Crystal System (solid state) | Orthorhombic | [7] |

| Space Group (solid state) | I b a m | [7] |

| Lattice Parameters (solid state) | a = 6.025 Å, b = 11.316 Å, c = 6.035 Å | [7] |

Note: The Be-I bond length in the gaseous phase, determined by electron diffraction, may differ slightly from that in the solid state due to intermolecular forces.

Experimental Protocols

The determination of the molecular and crystal structure of this compound relies on sophisticated experimental techniques, primarily gas-phase electron diffraction and X-ray crystallography.

Synthesis of this compound

A common method for the synthesis of this compound for structural analysis is the direct reaction of beryllium metal with elemental iodine at elevated temperatures.[8]

Protocol:

-

High-purity beryllium metal powder and elemental iodine are placed in a sealed quartz ampoule under an inert atmosphere (e.g., argon) to prevent oxidation.

-

The ampoule is heated in a tube furnace to a temperature range of 500-700 °C.[8]

-

The reaction proceeds according to the equation: Be + I₂ → BeI₂.

-

After the reaction is complete, the ampoule is slowly cooled to room temperature to allow for the formation of crystalline this compound.

-

The product is then carefully handled in a dry environment due to its hygroscopic nature.

Structural Determination by X-ray Crystallography

X-ray crystallography is employed to determine the arrangement of atoms within the solid-state crystal lattice of BeI₂.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Page loading... [guidechem.com]

- 3. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Beryllium iodide | BeI2 | CID 82231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beryllium iodide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Data of Beryllium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of beryllium diiodide (BeI₂). The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers and professionals in chemistry and materials science.

Physical and Chemical Properties

This compound is a chemical compound with the formula BeI₂. It presents as a colorless, crystalline solid, often in the form of needle-like crystals.[1][2] It is highly hygroscopic and reacts violently with water to form hydroiodic acid.[1] The compound is soluble in ethanol (B145695) and slightly soluble in carbon disulfide.[1][3]

| Property | Value | Reference |

| Molecular Formula | BeI₂ | [1] |

| Molar Mass | 262.821 g/mol | [1] |

| Appearance | Colorless needle-like crystals | [1][2] |

| Density | 4.325 g/cm³ | [1] |

| Melting Point | 480 - 510 °C | [1][4] |

| Boiling Point | 590 °C | [1][4] |

| CAS Number | 7787-53-3 | [4] |

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and phase transitions.

The following table summarizes the standard molar thermodynamic properties of solid this compound at 298.15 K.

| Property | Value | Unit | Reference |

| Standard Molar Enthalpy of Formation (ΔfH⦵298) | -192.62 | kJ/mol | [2] |

| Standard Molar Entropy (S⦵298) | 130 | J/(mol·K) | [2] |

| Molar Heat Capacity (Cp) | 71.14 | J/(mol·K) | [2] |

| Gibbs Free Energy of Formation (ΔfG⦵) | -210 | kJ/mol | [2] |

| Property | Value | Unit |

| Enthalpy of Fusion (ΔfusH) | 19 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH) | 80 | kJ/mol |

Studies using the Knudsen effusion method with mass-spectrometric control have investigated the sublimation and dimerization of this compound in the temperature range of 537-570 K.[5] These studies have identified the presence of dimer molecules (Be₂I₄) in the saturated vapor.[5]

| Property | Value | Unit | Reference |

| Enthalpy of Sublimation (ΔsH) of BeI₂ (0 K) | 126 ± 5 | kJ/mol | [5] |

| Enthalpy of Formation (ΔfH) of BeI₂ (gas, 0 K) | -65 ± 9 | kJ/mol | [5] |

| Enthalpy of Sublimation (ΔsH) of Be₂I₄ (gas, 0 K) | 167 ± 8 | kJ/mol | [5] |

| Enthalpy of Dimerization (ΔdH) of Be₂I₄ (gas, 0 K) | -94 ± 5 | kJ/mol | [5] |

| Entropy of Dimerization (ΔdS) of Be₂I₄ (gas, 553 K) | -124 ± 7 | J/(mol·K) | [5] |

The heat capacity of this compound can be represented by the Shomate equation, which is a polynomial function of temperature. The NIST Chemistry WebBook provides coefficients for this equation for both the solid and liquid phases.[6][7]

Shomate Equation: Cp° = A + Bt + Ct² + Dt³ + E/t²*

where:

-

Cp° = heat capacity (J/mol*K)

-

t = temperature (K) / 1000

Coefficients for Solid Phase (298 K to 753 K): [6]

| Coefficient | Value |

| A | 82.46246 |

| B | 14.52484 |

| C | -10.32666 |

| D | 2.733977 |

| E | -1.517772 |

| F | -218.9655 |

| G | 207.7574 |

| H | -188.6980 |

Coefficients for Liquid Phase (753 K to 1500 K): [7]

| Coefficient | Value |

| A | 112.9680 |

| B | 0.000000 |

| C | 0.000000 |

| D | 0.000000 |

| E | 0.000000 |

| F | -216.1157 |

| G | 253.9458 |

| H | -178.3773 |

Experimental Protocols

Several methods for the synthesis of this compound have been reported:

-

Direct Reaction: This method involves the reaction of beryllium metal with elemental iodine at elevated temperatures (500-700 °C).[1][2]

-

Be + I₂ → BeI₂[1]

-

-

Reaction with Beryllium Carbide: this compound can also be formed by the reaction of beryllium carbide with hydrogen iodide in the gas phase.[1]

-

Be₂C + 4 HI → 2 BeI₂ + CH₄[1]

-

The determination of thermodynamic data for compounds like this compound involves various experimental techniques.

-

Calorimetry: This is a primary method for measuring heat changes in chemical reactions and physical processes.

-

Knudsen Effusion Mass Spectrometry: This technique is employed to measure vapor pressures at high temperatures, from which enthalpies of sublimation and vaporization can be derived.[5] It was specifically used to study the sublimation and dimerization of this compound.[5]

Applications

The primary application of this compound is in the preparation of high-purity beryllium.[2] This is achieved through the thermal decomposition of the compound on a hot tungsten filament.[2] It is also used in research laboratories for studying the properties and behavior of beryllium-containing compounds.[9]

Safety Considerations

Beryllium compounds are toxic and should be handled with extreme care in a well-ventilated area, following all appropriate safety protocols. This compound is also highly reactive with water and moisture.

This guide provides a foundational understanding of the thermodynamic properties of this compound. For more detailed information, consulting the primary literature cited is recommended.

References

- 1. Beryllium_iodide [bionity.com]

- 2. Beryllium iodide - Wikipedia [en.wikipedia.org]

- 3. beryllium iodide [chemister.ru]

- 4. WebElements Periodic Table » Beryllium » this compound [webelements.com]

- 5. Thermodynamic characteristics of this compound [inis.iaea.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 9. Page loading... [guidechem.com]

Beryllium Diiodide: A Technical Guide to its Solubility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Beryllium and its compounds are highly toxic and carcinogenic. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This document is for informational purposes only and does not constitute a recommendation for its use.

Introduction

Beryllium diiodide (BeI₂) is an inorganic compound that, while not widely used commercially, holds interest for researchers in inorganic synthesis and materials science. Its unique properties, stemming from the small, highly polarizing beryllium cation (Be²⁺), lead to distinct solubility and reactivity profiles. This guide provides a comprehensive overview of the current scientific understanding of this compound's chemical behavior, with a focus on its solubility in various media and its reactivity with different chemical agents.

Physical and Chemical Properties

This compound is a colorless, needle-like crystalline solid that is highly hygroscopic.[1][2] It is known to react violently with water and is flammable in air, both as a solid and in its vapor phase.[1] The beryllium cation in BeI₂ possesses the highest known charge density (Z/r = 6.45), making it a very strong Lewis acid.[3]

Solubility Profile

Data Presentation: Qualitative Solubility

| Solvent | Solubility | Observations | Citation(s) |

| Water | Reacts Violently | Decomposes to form hydroiodic acid. | [1] |

| Ethanol | Soluble | Forms a solution. | [4] |

| Diethyl Ether | Soluble | Forms a solution, can form a dietherate adduct. | [3][4] |

| Carbon Disulfide | Slightly Soluble / Very Soluble | Conflicting reports exist in the literature. | [1][4] |

| Benzene | Insoluble | - | [4] |

| Toluene | Insoluble | - | [1] |

| Turpentine | Insoluble | - | [1] |

Reactivity Profile

This compound exhibits a range of reactive behaviors, largely dictated by its hygroscopic nature and the strong Lewis acidity of the beryllium center.

Reaction with Water (Hydrolysis)

This compound reacts violently with water, undergoing hydrolysis to form beryllium hydroxide (B78521) and hydroiodic acid.[1] This reaction is vigorous due to the high affinity of the small Be²⁺ ion for water molecules.

Reaction with Halogens

The iodide in this compound can be readily displaced by other halogens. It reacts with fluorine to produce beryllium fluoride (B91410) and iodine fluorides, with chlorine to yield beryllium chloride, and with bromine to form beryllium bromide.[3]

Lewis Acidity and Adduct Formation

As a strong Lewis acid, this compound readily forms adducts with Lewis bases.[3] For example, it reacts with diethyl ether to form a colorless dietherate complex, BeI₂(O(C₂H₅)₂)₂.[3] The ether ligands in this complex can be displaced by other Lewis bases.

Reaction with Acids

While beryllium metal dissolves readily in dilute acids, the specific reactions of this compound with acids are not well-documented in easily accessible literature. However, a balanced chemical equation for the reaction with sulfuric acid suggests a double displacement reaction to form beryllium sulfate (B86663) and hydroiodic acid.[5]

Reaction with Oxidizing and Reducing Agents

This compound is flammable in air, indicating its reactivity with oxygen, especially at elevated temperatures.[1] Information regarding its reactivity with other common oxidizing and reducing agents is scarce in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and solubility determination of this compound are not commonly found in standard chemical literature, likely due to its hazardous nature and limited applications. The following sections provide an overview of known synthesis methods and a proposed protocol for solubility determination based on general laboratory practices for air- and moisture-sensitive compounds.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported:

-

Direct Reaction of Elements: Beryllium metal reacts with elemental iodine at temperatures between 500 °C and 700 °C to form this compound.[1] A more recent, milder synthesis involves sealing beryllium powder and iodine in a quartz ampoule, heating to 200 °C to sublime the iodine (separating the reactants to prevent explosive reaction), and then heating the reaction vessel to 400 °C for 24 hours.[6] The product can be purified by sublimation.[6]

-

Reaction with Beryllium Carbide: Beryllium carbide reacts with hydrogen iodide in the gas phase at elevated temperatures to yield this compound and methane.[1]

Proposed Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a given anhydrous solvent (e.g., diethyl ether) at a specific temperature.

Materials:

-

Anhydrous this compound

-

Anhydrous solvent (e.g., diethyl ether, freshly distilled from a drying agent)

-

Inert gas (e.g., argon or nitrogen)

-

Schlenk flask or similar air-free glassware

-

Magnetic stirrer and stir bar

-

Thermostatically controlled bath

-

Syringes and needles for inert atmosphere transfer

-

Filter cannula or syringe filter (PTFE, compatible with the solvent)

-

Pre-weighed, sealable vials

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The entire experiment must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.

-

Saturation: In a Schlenk flask, add a precisely weighed amount of the anhydrous solvent. Place the flask in a thermostatically controlled bath set to the desired temperature.

-

Equilibration: While stirring, gradually add small, weighed portions of this compound to the solvent until a persistent excess of solid is observed. Allow the suspension to stir at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Once equilibrium is established, stop stirring and allow the excess solid to settle. Carefully draw a known volume of the clear, saturated supernatant into a syringe through a filter cannula to remove any suspended solids.

-

Analysis: Transfer the filtered aliquot to a pre-weighed, sealable vial. Determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of inert gas. Once the solvent is completely removed, weigh the vial containing the solid residue.

-

Calculation: The solubility can be calculated in g/100 g of solvent using the following formula:

Solubility = (mass of residue / (mass of solution - mass of residue)) * 100

Safety Considerations:

-

All manipulations of this compound must be performed in a designated fume hood or glovebox.

-

Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, must be worn at all times.

-

Waste containing beryllium compounds must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is a highly reactive and hygroscopic compound with a distinct solubility profile. While its violent reaction with water is well-established, its solubility in organic solvents is less well-quantified, with a notable discrepancy in the literature regarding its solubility in carbon disulfide. Its strong Lewis acidity dominates its reactivity, leading to the formation of adducts with various Lewis bases. The synthesis of this compound can be achieved through several high-temperature routes. Due to the extreme toxicity of beryllium compounds, all work with this compound requires stringent safety protocols. Further research is needed to establish quantitative solubility data and to fully characterize its reactivity with a broader range of chemical reagents.

References

Beryllium Diiodide: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium diiodide (BeI₂), a compound of the lightest alkaline earth metal, holds a unique place in the history of inorganic chemistry. While not a compound with direct applications in drug development, its study provides valuable insights into the properties and reactivity of beryllium and its halides. This technical guide offers a comprehensive overview of the discovery, historical and modern synthesis, and physicochemical properties of this compound, presented with the detail and rigor required for a scientific audience.

Historical Discovery and Key Contributors

The story of this compound is intrinsically linked to the isolation and characterization of beryllium itself. The timeline below highlights the key milestones in the discovery of beryllium and the subsequent synthesis of its iodide salt.

Caption: A timeline of the key discoveries related to beryllium and this compound.

The initial preparation of this compound is attributed to Friedrich Wöhler in 1828, the same year he successfully isolated beryllium metal.[1] His pioneering work laid the foundation for understanding the chemistry of this new element.[2][3] Later, in 1855, H. Debray further investigated the synthesis of beryllium iodide by reacting iodine directly with beryllium metal.[4] In 1898, P. Lebeau introduced an alternative method utilizing beryllium carbide as a starting material.[4][5] These early investigations were crucial in establishing the fundamental reactivity and properties of beryllium halides.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is highly hygroscopic and reacts violently with water.[4] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | BeI₂ |

| Molar Mass | 262.821 g/mol |

| Appearance | Colorless, needle-like crystals |

| Density | 4.325 g/cm³ |

| Melting Point | 480-510 °C |

| Boiling Point | 585-590 °C |

| Solubility | Reacts violently with water, soluble in ethanol, slightly soluble in carbon disulfide. |

Table 2: Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Ibam |

| Lattice Constants | a = 11.316 Å, b = 6.025 Å, c = 6.035 Å |

| Formula Units (Z) | 4 |

Experimental Protocols for the Synthesis of this compound

Several methods for the synthesis of this compound have been reported since its discovery. The following sections provide detailed experimental protocols for both historical and modern synthetic routes.

Historical Synthesis Methods

The pioneering syntheses of the 19th century were foundational but lacked the precision and safety standards of modern chemistry. The descriptions below are based on available historical accounts.

1. Wöhler's Method (1828) - Reaction of Beryllium Metal with Iodine

-

Reaction: Be(s) + I₂(g) → BeI₂(s)

-

Apparatus: A simple glass or porcelain tube heated in a furnace.

-

Procedure:

-

A sample of freshly prepared beryllium metal would be placed in the reaction tube.

-

The tube would be heated while a stream of iodine vapor, generated by heating solid iodine, is passed over the metal.

-

The resulting this compound would deposit in a cooler part of the apparatus.

-

-

Purification: The product would likely have been purified by sublimation.

2. Lebeau's Method (1898) - Reaction of Beryllium Carbide with Hydrogen Iodide

Lebeau's method provided an alternative route using beryllium carbide, which he also pioneered the synthesis of.[4][5]

-

Reaction: Be₂C(s) + 4HI(g) → 2BeI₂(s) + CH₄(g)

-

Apparatus: A reaction tube capable of withstanding high temperatures (around 700 °C).

-

Procedure:

-

Beryllium carbide is placed in the reaction tube.

-

The tube is heated to approximately 700 °C.

-

A stream of gaseous hydrogen iodide is passed over the heated beryllium carbide.

-

This compound is formed as a crystalline sublimate in the cooler sections of the tube.

-

-

Purification: Sublimation was the primary method of purification.[4]

Modern Synthesis Method: Direct Combination of the Elements

A more recent and controlled method for the synthesis of beryllium halides has been described, which is applicable to this compound.

-

Reaction: Be(s) + I₂(s) → BeI₂(s)

-

Apparatus: A sealed quartz ampoule.

-

Procedure:

-

Stoichiometric amounts of high-purity beryllium powder and iodine are placed in a quartz ampoule.

-

The ampoule is evacuated and sealed.

-

The ampoule is heated in a tube furnace to a temperature between 500 °C and 700 °C.

-

The reaction proceeds to completion, yielding this compound.

-

-

Purification: The product can be purified by sublimation under vacuum.

The workflow for a modern synthesis and purification of this compound is illustrated in the following diagram:

References

Unveiling the In Silico Landscape of Beryllium Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of beryllium diiodide (BeI₂), a molecule of interest for its unique electronic and structural properties. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of its molecular characteristics and the workflows used to study them.

Molecular Structure and Geometry

Theoretical studies consistently predict a linear geometry for the this compound monomer in the gas phase, with an I-Be-I bond angle of 180°. This linearity is a consequence of the sp hybridization of the central beryllium atom. The bonding in BeI₂ is a subject of interest, exhibiting characteristics of both ionic and covalent interactions. While the electronegativity difference between beryllium and iodine suggests a polar covalent bond, the symmetrical linear arrangement of the atoms results in the cancellation of the bond dipoles, rendering the molecule nonpolar.

A combined gas-phase electron diffraction/mass spectrometry (GED/MS) experiment and quantum chemical calculations provide a comprehensive understanding of BeI₂'s structure. The study by Shlykov et al. (2015) is a cornerstone in this area, offering both experimental and theoretical data.[1]

Table 1: Structural Parameters of this compound (BeI₂) from Theoretical and Experimental Studies

| Parameter | Theoretical Value | Method/Basis Set | Experimental Value | Reference |

| Be-I Bond Length (re), Å | 2.153 | CCSD(T)/aug-cc-pVTZ-PP | - | [1] |

| Be-I Bond Length (re), Å | 2.158 | MP2/aug-cc-pVTZ-PP | - | [1] |

| Be-I Bond Length (re), Å | 2.193 | B3LYP/aug-cc-pVTZ-PP | - | [1] |

| Be-I Bond Length (rg), Å at 501 K | - | - | 2.163(6) | [1] |

| Be-I Bond Length (rg), Å at 722 K | - | - | 2.172(7) | [1] |

| I-Be-I Bond Angle (∠), ° | 180 | All theoretical methods | 180 (assumed) | [1] |

Spectroscopic Properties

The vibrational modes of this compound have been investigated through both theoretical calculations and experimental solid-state spectroscopy. For a linear triatomic molecule like BeI₂, there are four vibrational modes, but only three fundamental frequencies: the symmetric stretch (ν₁), the doubly degenerate bending mode (ν₂), and the asymmetric stretch (ν₃).

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of this compound (BeI₂) Monomer

| Vibrational Mode | Frequency (cm⁻¹) | Method/Basis Set |

| Symmetric Stretch (ν₁) | 241 | MP2/aug-cc-pVTZ-PP |

| Bending (ν₂) | 101 | MP2/aug-cc-pVTZ-PP |

| Asymmetric Stretch (ν₃) | 651 | MP2/aug-cc-pVTZ-PP |

| Symmetric Stretch (ν₁) | 227 | B3LYP/aug-cc-pVTZ-PP |

| Bending (ν₂) | 87 | B3LYP/aug-cc-pVTZ-PP |

| Asymmetric Stretch (ν₃) | 612 | B3LYP/aug-cc-pVTZ-PP |

Data sourced from Shlykov et al. (2015).[1]

Solid-state infrared (IR) and Raman spectroscopy have been employed to characterize this compound. Müller et al. (2018) reported a facile synthesis and collected spectroscopic data for the solid material, using quantum chemical calculations to aid in the assignment of the vibrational modes.[2]

Thermodynamic Properties

The thermodynamic properties of gaseous this compound have been determined through a combination of experimental data and theoretical calculations. The NIST-JANAF Thermochemical Tables provide evaluated data for its standard enthalpy of formation and entropy.[3] The study by Shlykov et al. also contributed to the understanding of the thermodynamics of beryllium dihalides.[1]

Table 3: Standard Thermodynamic Properties of Gaseous this compound (BeI₂) at 298.15 K

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) | -64.0 ± 2.1 | kJ/mol | NIST-JANAF[3] |

| Standard Molar Entropy (S°) | 303.49 | J/(mol·K) | NIST-JANAF[3] |

Experimental and Computational Protocols

Gas-Phase Electron Diffraction (GED)

The experimental determination of the gas-phase structure of BeI₂ was achieved using a combined gas-phase electron diffraction and mass spectrometry (GED/MS) technique. The key aspects of the methodology employed by Shlykov et al. (2015) are outlined below:[1]

-

Apparatus: A modified EMR-100 gas-phase electronograph was utilized for the diffraction experiments.

-

Sample Evaporation: The BeI₂ sample was evaporated from a molybdenum effusion cell at two different temperatures, 501(5) K and 722(10) K.

-

Data Analysis: The total scattering intensities were recorded and processed to obtain molecular scattering functions. A least-squares analysis of these functions, combined with theoretical calculations of vibrational amplitudes and shrinkage corrections, was performed to determine the thermally averaged internuclear distances (rg).

Quantum Chemical Calculations

The theoretical data presented in this guide were obtained using a variety of high-level quantum chemical methods. The general workflow for these calculations is as follows:

-

Geometry Optimization: The molecular geometry of BeI₂ was optimized to find the minimum energy structure. This was performed at different levels of theory, including Møller-Plesset perturbation theory (MP2), density functional theory (DFT) with the B3LYP functional, and the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method.[1]

-

Basis Sets: For the iodine atom, relativistic effective core potentials (ECPs) were employed to account for relativistic effects, with the aug-cc-pVTZ-PP basis set used for the valence electrons. For beryllium, the aug-cc-pVTZ basis set was used.

-

Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequencies were calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectrum.

-

Software: These calculations are typically performed using computational chemistry software packages such as Gaussian, ORCA, or MOLPRO.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the linear structure of the BeI₂ molecule, with the beryllium atom at the center and the two iodine atoms bonded to it.

Caption: Linear molecular structure of this compound (BeI₂).

Computational Workflow for BeI₂ Analysis

This diagram outlines the typical workflow for the theoretical investigation of this compound.

Caption: A typical computational workflow for the theoretical study of BeI₂.

Relationship Between Theoretical and Experimental Studies

The synergy between theoretical calculations and experimental work is crucial for a comprehensive understanding of molecular properties.

Caption: Interplay between theoretical and experimental investigations of BeI₂.

References

An In-depth Technical Guide to the Phase Transitions of Beryllium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solid-state phases of beryllium diiodide (BeI₂). While research into the specific phase transitions of this compound is ongoing, this document synthesizes the current understanding of its polymorphic forms, their structural characteristics, and the experimental methodologies used for their characterization. This information is critical for professionals in materials science and drug development who require a deep understanding of the solid-state chemistry of beryllium compounds.

Introduction to this compound Polymorphism

This compound, a compound of significant interest due to the unique properties of the beryllium cation, is known to exist in at least two distinct crystalline forms, or polymorphs.[1] These polymorphs are designated as the alpha (α) and beta (β) phases. The arrangement of atoms in these phases differs, leading to distinct physical and chemical properties. The transition between these phases is understood to be influenced by temperature, with the β-phase being the high-temperature modification.[2]

The structural versatility of this compound is rooted in the tetrahedral coordination of the Be²⁺ ion by iodide ligands. The different packing and connectivity of these BeI₄ tetrahedra give rise to the observed polymorphism.[1][2] Understanding the precise conditions of the α to β phase transition and the properties of each phase is crucial for applications where temperature stability and structural integrity are paramount.

Crystallographic Data of this compound Phases

The crystallographic data for the α and β phases of this compound have been determined through single-crystal X-ray diffraction studies.[2] A summary of the key structural parameters is presented in Table 1 for ease of comparison.

| Parameter | α-BeI₂ | β-BeI₂ |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Ibam | I4₁/acd |

| Lattice Constant (a) | 6.025 Å | 12.190 Å |

| Lattice Constant (b) | 11.316 Å | 12.190 Å |

| Lattice Constant (c) | 6.035 Å | 21.325 Å |

| Structural Motif | Infinite chains of edge-sharing BeI₄ tetrahedra | 3D framework of [Be₄I₁₀] supertetrahedra |

Table 1: Crystallographic data for the α and β polymorphs of this compound.[2]

Phase Transition Behavior

The transition between the α and β phases of this compound is a key aspect of its solid-state chemistry. The β-phase is identified as the high-temperature modification, implying a reversible, temperature-induced phase transition.[2]

While the exact transition temperature and pressure have not been reported, the existence of a high-temperature phase suggests that with increasing thermal energy, the more densely packed one-dimensional chains of the α-phase rearrange into the more complex three-dimensional framework of the β-phase. Further research is required to quantify the thermodynamic parameters of this transition.

Experimental Protocols

The characterization of this compound phases and the investigation of their transitions rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure, space group, and lattice parameters of the α and β phases of BeI₂.

Methodology:

-

Crystal Growth:

-

α-BeI₂: Synthesized by the direct reaction of beryllium metal with elemental iodine in a sealed quartz ampoule at temperatures ranging from 500 to 700 °C.[1][3] Single crystals suitable for XRD can be obtained through sublimation.

-

β-BeI₂: Obtained by heating the α-phase. The exact temperature and conditions for growing single crystals of the β-phase from the α-phase would need to be determined experimentally, likely through in-situ heating on the diffractometer.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

For the β-phase, a heating device (e.g., a nitrogen or helium gas stream heater) is used to raise and maintain the crystal at the desired high temperature.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Variable-Temperature Powder X-ray Diffraction (VT-PXRD)

Objective: To determine the transition temperature between the α and β phases of BeI₂.

Methodology:

-

Sample Preparation: A powdered sample of α-BeI₂ is loaded into a capillary or onto a flat-plate sample holder suitable for high-temperature measurements.

-

Data Collection:

-

The sample is placed in a powder X-ray diffractometer equipped with a high-temperature stage.

-

A series of powder diffraction patterns are collected over a range of 2θ angles at incremental temperature steps. The temperature range should bracket the expected phase transition.

-

The heating rate should be slow enough to ensure thermal equilibrium at each temperature step.

-

-

Data Analysis:

-

The diffraction patterns at each temperature are analyzed to identify the crystalline phases present by comparing the peak positions and intensities to the known patterns of α-BeI₂ and β-BeI₂.

-

The transition temperature is identified as the temperature at which the diffraction peaks corresponding to the α-phase disappear and are replaced by the peaks of the β-phase upon heating, and vice versa upon cooling.

-

Future Research Directions

The study of this compound phase transitions is an area ripe for further investigation. Key unanswered questions include:

-

Quantitative Transition Parameters: Precise determination of the α-β transition temperature, enthalpy, and entropy through techniques like Differential Scanning Calorimetry (DSC) and detailed VT-PXRD studies.

-

Pressure-Induced Phase Transitions: Exploration of the high-pressure behavior of BeI₂ using diamond anvil cells coupled with X-ray diffraction or Raman spectroscopy to investigate the possibility of novel, pressure-induced polymorphs.

-

Kinetic Studies: Investigating the kinetics of the phase transition to understand the mechanism of structural transformation.

-

Theoretical Modeling: Employing Density Functional Theory (DFT) calculations to predict the relative stabilities of the α and β phases and to explore the potential energy landscape for other possible polymorphs.

A thorough understanding of these aspects will significantly enhance the knowledge base of beryllium chemistry and facilitate the rational design of materials with tailored properties.

References

An In-depth Technical Guide to the Electronic Structure of Beryllium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of beryllium diiodide (BeI₂), a compound of interest in various chemical research domains. By integrating experimental data with computational chemistry insights, this document offers a detailed understanding of BeI₂'s molecular geometry, bonding characteristics, and vibrational properties.

Molecular Geometry and Bonding

This compound, in the gas phase, adopts a linear molecular geometry with a bond angle of 180°. This structure is a direct consequence of the sp hybridization of the central beryllium atom. The beryllium atom forms two sigma (σ) bonds with the two iodine atoms. While the individual Be-I bonds are polar due to the difference in electronegativity between beryllium (1.57 on the Pauling scale) and iodine (2.66 on the Pauling scale), the linear and symmetrical arrangement of the bonds results in the cancellation of their dipole moments, rendering the overall molecule nonpolar.[1][2]

The bonding in this compound is a subject of interest, exhibiting characteristics of both ionic and covalent bonding. The significant electronegativity difference suggests a degree of ionic character, where beryllium can be considered as a Be²⁺ cation and iodine as I⁻ anions.[2] However, the sharing of electrons to form covalent bonds is also a critical aspect of its electronic structure. Advanced calculations indicate that the electronic structure is best described by two delocalized bonds spread across all three atoms.

In the solid state, this compound is known to exist in at least two polymorphic forms. These structures consist of tetrahedral Be²⁺ centers interconnected by doubly bridging iodide ligands. One form is characterized by edge-sharing polytetrahedra, while the other has a structure resembling zinc iodide with interconnected adamantane-like cages.

Quantitative Structural and Spectroscopic Data

Quantitative data derived from experimental measurements and computational studies are crucial for a precise understanding of this compound's electronic structure. The following tables summarize key parameters.

Table 1: Crystallographic Data for Solid this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Ibam | |

| a | 6.025 Å | |

| b | 11.316 Å | |

| c | 6.035 Å |

Table 2: Vibrational Frequencies of Solid this compound

| Vibrational Mode | Experimental (IR) (cm⁻¹) | Experimental (Raman) (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| Symmetric Stretch (ν₁) | - | 175 | 174 |

| Asymmetric Stretch (ν₃) | 675, 695 | - | 685 |

| Bending (ν₂) | 225 | - | 220 |

Molecular Orbital Theory

A deeper understanding of the bonding in this compound can be achieved through molecular orbital (MO) theory. The linear combination of the atomic orbitals of beryllium and iodine atoms results in the formation of bonding, anti-bonding, and non-bonding molecular orbitals.

The hybridization of the beryllium 2s and 2p orbitals leads to the formation of two sp hybrid orbitals that participate in σ bonding with the iodine 5p orbitals.[2] The remaining p orbitals on the iodine atoms are involved in the formation of π-type molecular orbitals and also accommodate lone pair electrons.

A qualitative molecular orbital diagram for BeI₂ illustrates the energy levels of the resulting molecular orbitals and the distribution of the valence electrons.

Experimental Protocols

Synthesis of Anhydrous this compound

A facile synthesis of anhydrous BeI₂ can be achieved from the elements under mild conditions.[3]

Workflow for the Synthesis of BeI₂

References

Vibrational Spectroscopy of Beryllium Diiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract